molecular formula C7H4BrClN2 B1337903 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 425380-38-7

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1337903
M. Wt: 231.48 g/mol
InChI Key: PIXLSAWNYQEIJG-UHFFFAOYSA-N
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Description

The compound 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic molecule that contains both bromine and chlorine atoms attached to a pyrrolopyridine skeleton. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of halogen atoms makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been demonstrated through various methods. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation, which could potentially be adapted for the synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . Additionally, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization indicates the feasibility of introducing bromine and chlorine atoms onto a heterocyclic core .

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied using X-ray diffraction and DFT calculations. For example, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was investigated, revealing the covalent nature of bonds within the pyrrolopyridine skeleton . This suggests that 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine would likely exhibit similar bonding characteristics.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of halogen atoms. Pyridine hydrochloride has been used for the synthesis of chloro compounds from bromo derivatives, which could be relevant for reactions involving 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . Furthermore, the formation of pyridinium compounds from halogenated pyridines suggests potential pathways for the synthesis of quaternary salts or other nitrogen-containing structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are often characterized by their reactivity and stability. The stability of halogenated triazolopyrimidines and their susceptibility to ring rearrangement could provide insights into the behavior of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine under various conditions . Additionally, the study of nonstoichiometric bromo-chloro-pyridine complexes offers information on the coordination chemistry and potential ligand exchange reactions .

Scientific Research Applications

Synthesis and Derivatives

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives are primarily utilized in various synthesis processes in organic chemistry. For instance, the synthesis of 4-substituted 7-azaindole derivatives involves nucleophilic displacement, where 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as versatile building blocks (Figueroa‐Pérez et al., 2006). This highlights the compound’s role in facilitating the creation of complex molecules with potential pharmaceutical applications.

Structural and Electronic Features

The detailed study of the molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a closely related compound, provides insights into the electronic structure and stability of these types of molecules. High-resolution X-ray diffraction studies reveal significant information about bond critical points and electron density distribution, which are crucial for understanding the reactivity and stability of these compounds (Hazra et al., 2012).

Application in Heterocyclic Chemistry

Pyrrolo[2,3-c]pyridine frameworks, which include 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, are significant in heterocyclic chemistry. They serve as intermediates in the synthesis of complex heterocyclic compounds. For example, Fischer indole cyclization in polyphosphoric acid can be utilized to create heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the versatility of these compounds in creating diverse molecular structures (Alekseyev et al., 2015).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLSAWNYQEIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452648
Record name 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

CAS RN

425380-38-7
Record name 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
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Record name 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
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Record name 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloro-3-nitro-pyridine (7 g) in dry tetrahydrofuran (150 ml) at −70° C. under an atmosphere of nitrogen was added dropwise a solution of vinylmagnesium bromide (1.0M in tetrahydrofuran; 94.5 ml) over 1 h. The solution was stirred at −70° C. for 1 h and then quenched with saturated ammonium chloride (150 ml) and the aqueous was extracted twice with ethyl acetate. The combined organics were dried (MgSO4) and evaporated to give a deep red oil. The residue was triturated with diethyl ether (100 ml) and the solid was then filtered off, sucked dry then dried at 40° C. under vacuum to afford the title compound (1.75 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
94.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Wang, Z Yin, Z Zhang, JA Bender… - Journal of medicinal …, 2009 - ACS Publications
Azaindole derivatives derived from the screening lead 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1) were prepared and characterized to assess their potential as …
Number of citations: 118 0-pubs-acs-org.brum.beds.ac.uk

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